REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH3:7][O:8][S:9]([O-:12])(=[O:11])=[O:10].[C:13](=[O:29])([O:19][C:20]1[CH:25]=[CH:24][C:23]([S+:26]([CH3:28])[CH3:27])=[CH:22][CH:21]=1)[O:14][C:15]([CH3:18])(C)C.[CH3:30][S+:31]([CH3:39])[C:32]1[CH:37]=[CH:36][C:35]([OH:38])=[CH:34][CH:33]=1.[CH3:40][O:41][S:42]([O-:45])(=[O:44])=[O:43]>>[CH3:7][O:8][S:9]([O-:12])(=[O:11])=[O:10].[C:13](=[O:29])([O:19][C:20]1[CH:21]=[CH:22][C:23]([S+:26]([CH3:27])[CH3:28])=[CH:24][CH:25]=1)[O:14][CH2:15][CH2:18][CH2:32][CH3:33].[CH3:30][S+:31]([CH3:39])[C:32]1[CH:37]=[CH:36][C:35]([OH:38])=[CH:34][CH:33]=1.[CH3:40][O:41][S:42]([O-:45])(=[O:44])=[O:43] |f:0.1.2,3.4,5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
tert-butyl p-dimethylsulfoniophenyl carbonate methylsulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(OC(C)(C)C)(OC1=CC=C(C=C1)[S+](C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[S+](C1=CC=C(C=C1)O)C.COS(=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The amount of the sulfonuim compound obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COS(=O)(=O)[O-].C(OCCCC)(OC1=CC=C(C=C1)[S+](C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C[S+](C1=CC=C(C=C1)O)C.COS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |